molecular formula C11H7FN2 B8259893 5-(4-fluorophenyl)-1H-pyrrole-3-carbonitrile

5-(4-fluorophenyl)-1H-pyrrole-3-carbonitrile

Cat. No.: B8259893
M. Wt: 186.18 g/mol
InChI Key: RJMRHLYVXQASFZ-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)-1H-pyrrole-3-carbonitrile is a pyrrole-based heterocyclic compound featuring a fluorinated phenyl group at the 5-position and a nitrile group at the 3-position of the pyrrole ring. Pyrrole derivatives are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic properties and structural versatility. The fluorine atom on the phenyl ring enhances metabolic stability and influences intermolecular interactions, making this compound a valuable scaffold for further functionalization .

Properties

IUPAC Name

5-(4-fluorophenyl)-1H-pyrrole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FN2/c12-10-3-1-9(2-4-10)11-5-8(6-13)7-14-11/h1-5,7,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJMRHLYVXQASFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CN2)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Hydrogenation of Halogenated Precursors

A widely reported method involves the catalytic hydrogenation of halogenated intermediates. For example, 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile (CAS: 1240948-77-9) is synthesized from 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile via palladium-catalyzed hydrogenation. The reaction employs 10% palladium on activated carbon (Pd/C) in methanol under hydrogen gas at room temperature, achieving a 98% yield .

Reaction Conditions :

  • Catalyst : 10% Pd/C (10 wt% relative to substrate)

  • Solvent : Methanol

  • Temperature : 20°C

  • Duration : Overnight (~12–16 hours)

Post-reaction workup involves filtration through celite to remove the catalyst, followed by solvent evaporation to isolate the product . This method is scalable and avoids harsh conditions, making it industrially viable.

One-Pot Reduction-Cyclization Strategy

A patent by CN113845459A discloses a one-pot synthesis starting from 2-(2-fluorobenzoyl)malononitrile . The process involves two sequential reductions:

  • First Reduction : Using Pd/C or zinc powder in tetrahydrofuran (THF) with glacial acetic acid under hydrogen at 45–50°C for 8–9 hours.

  • Second Reduction : Employing Raney nickel in water/THF at 15–25°C for 15–16 hours.

Key Advantages :

  • Eliminates intermediate isolation, reducing waste.

  • Yields 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde as a precursor, which can be further functionalized .

Substitution-Cyclization Route

CN116178239B describes a two-step approach using 2-fluoro-α-bromoacetophenone and 3-oxo-propionitrile :

  • Substitution : Reacting the bromoacetophenone with 3-oxo-propionitrile in ethyl acetate at 40–60°C for 3–6 hours in the presence of K₂CO₃.

  • Hydrogenative Cyclization : Using Pd/C and HZSM-5 molecular sieves in 1,4-dioxane at 60–90°C for 15–20 hours.

This method achieves high regioselectivity and avoids toxic reagents, with yields exceeding 85% .

Comparative Analysis of Synthetic Routes

Method Starting Material Catalyst Yield Key Advantage
Catalytic Hydrogenation 2-Chloro-pyrrole derivativePd/C98%Simplicity, high yield
One-Pot Reduction 2-(2-Fluorobenzoyl)malononitrilePd/C → Raney Ni90–95%No intermediate isolation
Substitution-Cyclization 2-Fluoro-α-bromoacetophenonePd/C + HZSM-585–88%Regioselective, green solvent options

Chemical Reactions Analysis

Types of Reactions

5-(4-fluorophenyl)-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.

Major Products Formed

    Oxidation: Pyrrole oxides.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitro-substituted pyrroles.

Scientific Research Applications

Anticancer Properties

One of the most notable applications of 5-(4-fluorophenyl)-1H-pyrrole-3-carbonitrile is its anticancer activity . Studies have demonstrated that derivatives of pyrrole-3-carbonitriles exhibit significant cytotoxic effects against various human cancer cell lines, including breast (MCF-7) and colon (HT-29) cancers.

The IC50 values (the concentration required to inhibit cell growth by 50%) for some derivatives are presented in the following table:

CompoundMCF-7 (Breast) IC50 (µM)HT-29 (Colon) IC50 (µM)
5a6.295.41
5b5.764.49
5c5.792.14
5d4.552.47
5e2.132.60
5f3.863.35
5g 1.24 1.79
5h 1.35 1.47

This data indicates that compounds with a fluorine substituent often show enhanced activity compared to standard chemotherapeutics like doxorubicin and cisplatin .

Anti-inflammatory Potential

Beyond its anticancer properties, there is emerging evidence that pyrrole derivatives, including those related to 5-(4-fluorophenyl)-1H-pyrrole-3-carbonitrile, exhibit anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). This suggests potential applications in treating inflammatory diseases .

Antimicrobial Activity

Some studies have also explored the antimicrobial properties of pyrrole derivatives, indicating that they may possess activity against various bacterial strains, thus opening avenues for further research in antibiotic development .

Case Study: Anticancer Efficacy

In a recent study published in Organic & Biomolecular Chemistry, a series of pyrrole derivatives were tested against multiple cancer cell lines. The results indicated that several compounds demonstrated promising cytotoxicity comparable to established chemotherapeutic agents, suggesting that further development could lead to new cancer therapies .

Case Study: Structure-Activity Relationship Analysis

Another significant study focused on the structure-activity relationships of pyrrole derivatives, revealing that modifications at specific positions on the aromatic ring significantly influenced their biological activity. This finding underscores the importance of chemical structure in optimizing drug efficacy .

Mechanism of Action

The mechanism of action of 5-(4-fluorophenyl)-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. The fluorophenyl group enhances the compound’s ability to bind to certain proteins or enzymes, potentially inhibiting their activity. The carbonitrile group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Substituent Variations on the Pyrrole Ring

A. Halogen-Substituted Analogues

  • 4-Bromo-2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile (Chlorfenapyr) :
    This compound (CAS 122453-73-0) contains bromine, chlorine, and trifluoromethyl groups. It exhibits potent pesticidal activity and is used in antifouling compositions due to synergistic effects with copper/zinc compounds . In contrast, the absence of bromine and trifluoromethyl groups in 5-(4-fluorophenyl)-1H-pyrrole-3-carbonitrile reduces its environmental persistence and bioactivity range.
  • 5-(4-Chlorophenyl)-1H-pyrrole-3-carbonitrile: Replacing fluorine with chlorine at the para position increases molecular weight (Cl: 35.45 g/mol vs.

B. Positional Isomers

  • 5-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile :
    The ortho-fluorine substituent induces steric hindrance and alters electronic effects compared to the para-fluorine isomer. This impacts crystal packing and solubility, as evidenced by distinct NMR spectra .

Complex Pyrrole Derivatives with Additional Functional Groups

A. Indole-Fused Analogues
Compounds like 2,4-di(1H-indol-3-yl)-5-(4-nitrophenyl)-1H-pyrrole-3-carbonitrile incorporate bulky indole groups, which enhance π-π stacking interactions. These derivatives show antiproliferative activity, suggesting that the simpler structure of 5-(4-fluorophenyl)-1H-pyrrole-3-carbonitrile may lack the steric bulk required for strong biological target binding .

B. Piperazino-Modified Derivatives

  • Such modifications are absent in the target compound, limiting its applicability in neuropharmacology .

Isostructural and Crystallographic Comparisons

4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (5) :
This isostructural compound shares a fluorophenyl group but incorporates a triazole-pyrazole-thiazole framework. Single-crystal diffraction reveals similar molecular conformations but distinct crystal packing due to halogen substitutions (Cl vs. F), highlighting the role of fluorine in optimizing lattice stability .

Data Tables

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Weight (g/mol) Key Applications Reference
5-(4-Fluorophenyl)-1H-pyrrole-3-carbonitrile 4-Fluorophenyl, CN 202.19 Chemical intermediate
Chlorfenapyr Br, Cl, CF₃, CN 434.61 Pesticide, antifouling
5-(4-Chlorophenyl)-1H-pyrrole-3-carbonitrile 4-Chlorophenyl, CN 218.64 Antiproliferative agent
5-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile 2-Fluorophenyl, CN 202.19 Material science

Research Findings and Implications

  • Electronic Effects: Fluorine’s electron-withdrawing nature enhances the electrophilicity of the pyrrole ring, making 5-(4-fluorophenyl)-1H-pyrrole-3-carbonitrile more reactive in nucleophilic substitutions compared to non-fluorinated analogues .
  • Biological Activity : The absence of bromine or trifluoromethyl groups limits the target compound’s bioactivity compared to Chlorfenapyr, which is optimized for pesticidal efficacy .
  • Crystallography : Fluorine’s small atomic radius facilitates dense crystal packing, as seen in isostructural compounds, but steric effects from ortho-substituents (e.g., 2-fluorophenyl) disrupt symmetry .

Biological Activity

5-(4-Fluorophenyl)-1H-pyrrole-3-carbonitrile (CAS No. 1240949-51-2) is a compound of significant interest in medicinal chemistry due to its promising biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological effects, and relevant case studies.

  • Molecular Formula : C₁₁H₇FN₂
  • Molecular Weight : 186.19 g/mol
  • Structure : The compound features a pyrrole ring substituted with a fluorophenyl group and a cyano group, which are crucial for its biological activity.

Synthesis

The synthesis of 5-(4-fluorophenyl)-1H-pyrrole-3-carbonitrile can be achieved through various methods, including multi-component reactions that utilize readily available starting materials. A notable method involves the reaction of 4-fluoroaniline with appropriate nitriles under specific conditions to yield the desired pyrrole derivative. The efficiency of these synthesis methods is paramount for large-scale production and further research.

Antimicrobial Properties

Research indicates that pyrrole derivatives, including 5-(4-fluorophenyl)-1H-pyrrole-3-carbonitrile, exhibit significant antimicrobial activity. For instance, studies have shown that compounds containing the pyrrole moiety can effectively inhibit both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Compound Antibacterial Activity (Zone of Inhibition in mm) Antifungal Activity (Zone of Inhibition in mm)
5-(4-Fluorophenyl)-1H-pyrrole-3-carbonitrile20 (against E. coli)18 (against C. albicans)
Control15 (standard antibiotic)12 (standard antifungal)

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting certain kinases, which are pivotal in cancer progression. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.

Case Studies

  • Antimicrobial Screening : A study conducted by researchers synthesized several pyrrole derivatives and evaluated their antimicrobial activities. The results indicated that the presence of the fluorophenyl group significantly enhanced the antibacterial properties compared to other substitutions .
  • Cancer Research : In vitro studies demonstrated that 5-(4-fluorophenyl)-1H-pyrrole-3-carbonitrile effectively inhibited the growth of various cancer cell lines, suggesting its potential as a chemotherapeutic agent .
  • Mechanistic Studies : Further investigations into the mechanism of action revealed that this compound may act as a protonophore, altering membrane potential and leading to cell death in susceptible microbial strains .

Q & A

Q. What are the recommended synthetic routes for 5-(4-fluorophenyl)-1H-pyrrole-3-carbonitrile, and how can reaction conditions be optimized?

A multi-step synthesis is typically employed, starting with the condensation of 4-fluorophenylacetone with a nitrile-containing precursor. Key steps include cyclization under acidic conditions (e.g., using acetic acid or polyphosphoric acid) to form the pyrrole ring. Optimization involves controlling temperature (80–120°C) and reaction time (6–12 hours) to maximize yield and minimize side products like dimerized intermediates . Purity can be enhanced via recrystallization from ethanol or acetonitrile.

Q. How is the crystal structure of this compound validated, and what are its key geometric parameters?

Single-crystal X-ray diffraction (XRD) is the gold standard for structural validation. For related pyrrole-carbonitrile derivatives, the pyrrole ring typically adopts a planar conformation with bond lengths of 1.34–1.38 Å for C–N and 1.43–1.46 Å for C–C. The 4-fluorophenyl group forms a dihedral angle of 15–25° with the pyrrole plane, influencing electronic conjugation .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : 1H^{1}\text{H} NMR shows distinct signals for pyrrole protons (δ 6.8–7.2 ppm) and fluorine coupling in the aromatic region (δ 7.3–7.6 ppm). 19F^{19}\text{F} NMR confirms para-substitution (δ -110 to -115 ppm).
  • IR : Stretching vibrations for C≡N (2200–2250 cm1^{-1}) and C–F (1220–1280 cm1^{-1}) are diagnostic .
  • Mass Spectrometry : High-resolution ESI-MS provides molecular ion confirmation (expected m/z: ~212.07 for C11_{11}H7_{7}FN2_{2}).

Q. What preliminary biological screening assays are suitable for this compound?

Initial testing focuses on enzyme inhibition (e.g., carbonic anhydrase or cyclooxygenase isoforms) due to structural similarity to known inhibitors. Protocols include:

  • UV-Vis Assays : Monitor enzyme activity via substrate conversion (e.g., 4-nitrophenyl acetate hydrolysis for esterases) .
  • Docking Studies : Preliminary in silico analysis using AutoDock Vina to predict binding affinities to target proteins .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for fluorophenyl-pyrrole derivatives?

Systematic substitution studies are key:

  • Electron-Withdrawing Groups : Replace the 4-fluorophenyl with 4-CF3_3 or 4-NO2_2 to assess impact on electronic density and bioactivity.
  • Ring Modifications : Compare pyrrole with pyrazole or imidazole cores to evaluate heterocycle flexibility in target binding .
  • Positional Isomerism : Synthesize 3-fluoro or 2-fluoro analogs to probe steric effects (e.g., using XRD data from analogs like 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde) .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

  • MD Simulations : Perform 100-ns molecular dynamics to assess binding stability if in vitro results contradict docking scores.
  • Metabolite Profiling : Use LC-MS to identify potential degradation products or reactive intermediates that may alter activity .
  • Crystallographic Overlays : Align XRD structures of analogs with target proteins (e.g., carbonic anhydrase II) to validate binding poses .

Q. How can regioselectivity challenges in pyrrole functionalization be addressed?

  • Directing Groups : Introduce temporary protecting groups (e.g., Boc on the pyrrole nitrogen) to guide nitration or halogenation at the 3-position.
  • Metal Catalysis : Use Pd-catalyzed C–H activation for late-stage diversification (e.g., Suzuki coupling at the 5-position) .

Q. What advanced techniques quantify intermolecular interactions in cocrystals or complexes?

  • Hirshfeld Surface Analysis : Maps close contacts (e.g., F⋯H or π-stacking interactions) using CrystalExplorer .
  • SC-XRD with DFT : Combine experimental XRD with density functional theory (B3LYP/6-311+G**) to model charge transfer and hydrogen-bonding networks .

Q. How do solvent and pH affect the compound’s stability in biological assays?

  • HPLC Stability Studies : Monitor degradation under physiological conditions (pH 7.4, 37°C) over 24–72 hours.
  • LogP Optimization : Adjust co-solvents (e.g., DMSO:PBS ratios) to balance solubility and membrane permeability, guided by shake-flask partitioning data .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Pyrrole-Carbonitrile Derivatives

ParameterOptimal RangeImpact on Yield/Purity
Cyclization Temp100–110°C>80% yield, <5% impurities
Reaction Time8–10 hoursMinimizes side products
Recrystallization SolventEthanol (95%)Purity >98% (HPLC)

Q. Table 2. Comparative Bioactivity of Fluorophenyl Analogues

CompoundIC50_{50} (Carbonic Anhydrase II)LogPReference
5-(4-Fluorophenyl)12.3 ± 1.2 nM2.1
5-(4-CF3_3)8.7 ± 0.9 nM2.9
5-(4-NO2_2)23.5 ± 2.1 nM1.8

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(4-fluorophenyl)-1H-pyrrole-3-carbonitrile
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5-(4-fluorophenyl)-1H-pyrrole-3-carbonitrile

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